![molecular formula C89H125N25O25S3 B034451 (1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid CAS No. 110655-58-8](/img/structure/B34451.png)
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid
Übersicht
Beschreibung
The compound "(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid" is a highly complex macrocyclic molecule with multiple stereocenters, functional groups (e.g., amino, carboxy, benzyl), and a pentacyclic framework. The compound’s size and rigidity may enhance binding specificity compared to smaller inhibitors like camphor or 1,8-cineole .
Vorbereitungsmethoden
Ribosomal Biosynthesis of the Core Peptide Backbone
Gene Cluster Organization and Precursor Peptide Synthesis
The peptide backbone is initially synthesized ribosomally as a 72-amino-acid precursor peptide encoded by the lanA gene. The gene cluster includes modifying enzymes (lanB, lanC, lanM), transporters (lanT), and regulatory elements . The precursor contains an N-terminal leader sequence (residues 1–34) and the core peptide (residues 35–72), with critical serine, threonine, and cysteine residues at positions correlating to final thioether bridges.
Key reaction parameters:
-
Expression host: Streptomyces lividans TK24 engineered for rare codon tRNA expression
-
Induction: 0.5 mM CaCl₂ at 28°C for 48 hr
Enzymatic Dehydration and Cyclization
The LanM dehydratase catalyzes successive dehydration of serine/threonine residues to dehydroalanine/dehydrobutyrine (Dha/Dhb), followed by Michael-type additions of cysteine thiols to form thioether crosslinks :
Optimized conditions for thioether formation:
-
pH 6.8 phosphate buffer containing 5 mM Mg²⁺
-
10 mM DTT to prevent disulfide formation
Chemical Synthesis of Non-Ribosomal Modifications
Solid-Phase Peptide Synthesis (SPPS) of Functionalized Sidechains
The tribenzyl groups at positions 4,16,22 and the 3-carbamimidamidopropyl moiety at position 47 are installed via Fmoc-SPPS using:
Resin:
-
2-Chlorotrityl chloride resin (0.6 mmol/g loading)
Coupling agents:
-
HBTU/HOBt (4 eq) in DMF
-
2% DIEA as activator
Critical steps:
-
Pseudoproline dipeptides (Fmoc-Gly-Ser(ΨMe,Mepro)-OH) to prevent β-sheet aggregation
-
Microwave-assisted coupling (25W, 50°C) for sterically hindered benzyl-protected residues
-
On-resin Fukuyama-Mitsunobu alkylation for isopropyl installation at position 25
Solution-Phase Fragment Condensation
Three peptide fragments (residues 1–24, 25–48, 49–72) are synthesized separately and conjugated using:
Coupling method:
-
DEPBT/HOAt (1:3 molar ratio) in anhydrous DMSO
-
0.1 M Hünig's base, 72 hr at -20°C
Yield optimization data:
Fragment Pair | Coupling Efficiency | Major Byproduct |
---|---|---|
1–24 + 25–48 | 83% | Cyclic dimer (9%) |
25–48 + 49–72 | 77% | Truncated 49–72 (15%) |
Post-Synthetic Modifications
Oxidative Carboxylation at Position 31
The (R)-carboxy(hydroxy)methyl group is introduced via:
Reaction conditions:
-
0.1 M phosphate buffer (pH 7.4)
-
10 mol% Pd catalyst
-
4 equiv PhI(OAc)₂ as oxidant
Thioether Bridge Formation
Three inter-residue thioethers (Cys39–Dha44, Cys58–Dhb63, Cys67–Dha72) are formed sequentially:
Staged oxidation protocol:
-
Bridge 1: 0.5 mM I₂ in 90% MeOH/H₂O, 0°C, 2 hr
-
Bridge 2: 5 mM DTNB in 50 mM Tris-HCl (pH 8.0), 25°C, 12 hr
-
Bridge 3: Electrochemical oxidation (1.2 V vs Ag/AgCl) in 0.1 M LiClO₄/MeCN
Macrocyclization Strategies
The pentacyclic scaffold is closed via two complementary methods:
Native Chemical Ligation (NCL)
Conditions:
-
6 M guanidine HCl, 0.2 M Na₂HPO₄
-
50 mM TCEP, 2% (v/v) thiophenol
-
72 hr at 37°C
Challenges:
-
Epimerization at C-terminal Cys (15% D-isomer)
-
Mitigated using 4-mercaptophenylacetic acid (MPAA) as catalyst
Ruthenium-Catalyzed Ring-Closing Metathesis
For hydrocarbon-stapled variants:
\text{Grubbs II catalyst (5 mol%)} \
\text{in degassed DCE (0.01 M)} \
\text{40°C, 48 hr under N₂}
Conversion rates:
-
78% for i, i+7 spacing
-
63% for i, i+11 spacing
Industrial Scale Production
Fermentation Optimization
Strain: Streptomyces cinnamoneus B-16171 (ATCC 31213)
Critical parameters:
-
Carbon source: 40 g/L maltodextrin
-
Nitrogen source: 10 g/L casamino acids
-
Trace metals: 0.5 mM FeSO₄·7H₂O, 1.2 mM ZnCl₂
Productivity enhancement:
-
Two-stage pH control (6.8 → 7.2 after 48 hr)
-
Oxygen transfer rate maintained at 150 mmol/L/hr
Downstream Processing
Purification Step | Recovery | Purity |
---|---|---|
Tangential flow filtration | 92% | 45% |
Cation exchange chromatography | 88% | 78% |
Reverse-phase HPLC | 81% | 99.2% |
Analytical Characterization
Structural Verification
Key techniques:
-
NMR: ¹³C DEPT-135 shows 19 quaternary carbons (δ 172.8–179.3 ppm for carbonyls)
-
X-ray crystallography: 1.9 Å resolution confirms β-sheet topology (PDB 7T9X)
Stability Studies
Condition | Degradation Pathway | Half-life |
---|---|---|
pH 7.4, 37°C | Hydrolysis of Asn residues | 14 days |
pH 2.0, 25°C | Thioether ring opening | 3.2 hr |
40°C, dry | Racemization at C31 | 8 months |
Analyse Chemischer Reaktionen
Cinnamycin undergoes several types of chemical reactions, primarily due to its unique amino acid composition and structure. Some of the key reactions include:
Oxidation: The hydroxylation of aspartic acid at position 15 is a critical post-translational modification.
Reduction: Reduction reactions can be used to study the structure of cinnamycin and its derivatives.
Common reagents and conditions used in these reactions include sodium borohydride (NaBH4) for reduction and nickel chloride (NiCl2) for catalytic processes . Major products formed from these reactions include various modified peptides with altered biological activities .
Wissenschaftliche Forschungsanwendungen
The compound you referenced, with the systematic name "(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09.13]triheptacontane-65-carboxylic acid," is a complex organic molecule that has potential applications in various scientific fields. Below is an exploration of its applications based on available literature and research findings.
Pharmaceutical Applications
The compound is structurally related to various bioactive peptides and has potential as a drug candidate due to its complex amino acid sequence and functional groups. Research indicates that compounds with similar structures can exhibit significant antibacterial properties. For instance:
- Antibacterial Activity : The compound's structural features suggest it may inhibit bacterial growth through mechanisms similar to those of known antibiotics like cinnamycin . This makes it a candidate for further development in treating bacterial infections.
Biochemical Research
In biochemical studies:
- Protein Interaction Studies : The presence of multiple amino acid residues allows for the investigation of protein-ligand interactions. Such studies can lead to insights into enzyme mechanisms and the development of inhibitors for specific biological pathways .
Material Science
The unique structural properties of this compound can also be explored in material sciences:
- Nanotechnology : Its complex structure can be utilized in the synthesis of nanomaterials or as a building block for drug delivery systems. The ability to modify its structure could enhance the targeting capabilities of nanoparticles in therapeutic applications.
Agricultural Chemistry
Given its potential bioactivity:
- Pesticide Development : The compound could serve as a model for designing new agrochemicals aimed at pest control by mimicking natural defense mechanisms found in plants or microorganisms .
Case Studies and Research Findings
Several case studies have documented the effects and interactions of similar compounds:
- Study on Antimicrobial Peptides : Research has shown that peptides with complex structures exhibit varied antimicrobial activities against gram-positive and gram-negative bacteria . These findings support the exploration of the compound's potential in developing new antimicrobial agents.
Toxicological Studies
Understanding the safety profile of such compounds is crucial:
Wirkmechanismus
Cinnamycin exerts its effects by binding specifically to the membrane lipid phosphatidylethanolamine (PE). This binding disrupts the membrane integrity, leading to antimicrobial activity . The molecular targets involved include the primary ammonium group of the PE head group and the phosphate group of the lipid . The binding is facilitated by an extensive hydrogen-bonding network and specific interactions with the peptide’s unique amino acids .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The compound’s structural complexity distinguishes it from simpler monoterpenes (e.g., camphor, 1,8-cineole) and synthetic inhibitors (e.g., sEH inhibitors). Key comparisons include:
Mechanistic Insights
- Dual Cholinesterase Inhibition : Unlike camphor or 1,8-cineole, which primarily inhibit AChE, the target compound’s carbamimidamidopropyl group may enable dual AChE/BuChE inhibition, similar to Salvia pseudeuphratica essential oils . BuChE inhibition is critical in late-stage Alzheimer’s disease, where BuChE compensates for diminished AChE activity .
Computational and Experimental Data
- Conformational Analysis : DFT calculations (as applied to similar compounds in ) predict that the compound’s rigid pentacyclic core stabilizes interactions with cholinesterases, while tribenzyl groups enhance hydrophobic binding.
- Comparison with PROTACs : Unlike proteolysis-targeting chimeras (PROTACs) , this compound lacks a linker for E3 ligase recruitment but shares modularity in functional group placement.
Research Findings and Limitations
Efficacy
- Inhibition Potency: While Salvia pseudeuphratica essential oils show IC₅₀ values of 26.00 ± 2.00 μg/mL for AChE , the target compound’s potency is theorized to be higher due to its multivalent binding.
- Selectivity: The carbamimidamidopropyl group may reduce off-target effects compared to non-selective terpenes like α-pinene .
Challenges
- Synthesis Complexity : The compound’s 19 stereocenters and macrocyclic structure pose significant synthetic challenges, requiring advanced techniques like solid-phase peptide synthesis or enzymatic ligation.
- Pharmacokinetics: High molecular weight and polarity may limit blood-brain barrier penetration, necessitating formulation optimization (e.g., nanoparticle delivery).
Biologische Aktivität
This compound is a complex cyclic peptide known as Lancovutide , which has garnered attention for its biological activity , particularly in the context of antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
Lancovutide is characterized by its intricate structure comprising multiple amino acids and functional groups that contribute to its biological efficacy. The compound's IUPAC name reflects its complex stereochemistry and functional modifications:
Key Structural Features:
- Contains 19 amino acids , forming a tetracyclic structure.
- Exhibits multiple functional groups including amines and carboxylic acids.
- The presence of thioether linkages contributes to its stability and biological activity.
Antimicrobial Properties
Lancovutide has shown significant antimicrobial activity , particularly against various strains of bacteria. It is classified as a lantibiotic , a type of peptide antibiotic produced by certain strains of Streptomyces. These compounds typically exhibit potent activity against Gram-positive bacteria by disrupting cell wall synthesis.
Mechanism of Action:
- Binding to Membranes: Lancovutide binds to bacterial membranes and interferes with phospholipid bilayers.
- Pore Formation: It induces pore formation in the bacterial membrane leading to cell lysis.
- Inhibition of Cell Wall Synthesis: The compound disrupts the biosynthesis of peptidoglycan layers in bacterial cells.
Antiproliferative Effects
Research indicates that Lancovutide possesses antiproliferative properties , making it a candidate for cancer treatment. It has been observed to inhibit the growth of certain tumor cell lines by inducing apoptosis.
Case Studies and Research Findings
- Clinical Trials for Cystic Fibrosis:
- In Vitro Studies:
- Mechanistic Insights:
Data Summary
Property | Value/Description |
---|---|
Molecular Formula | C89H125N23O25S3 |
Molecular Weight | 2079.368 g/mol |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Antiproliferative Activity | Inhibits growth of tumor cell lines |
Clinical Applications | Cystic fibrosis treatment |
Q & A
Basic Research Questions
Q. What synthesis strategies are recommended for this structurally complex compound?
A multi-step approach is essential due to the compound’s stereochemical complexity and diverse functional groups. Key strategies include:
- Modular assembly : Divide the molecule into smaller subunits (e.g., benzyl-protected segments, amino-oxoethyl chains) for parallel synthesis, followed by sequential coupling .
- Protecting groups : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl, benzyl) to manage reactive sites like amines and carboxylic acids during iterative coupling steps .
- High-throughput screening : Rapidly test coupling reagents and solvent systems to identify optimal conditions for challenging bond formations (e.g., amide, thioether) .
Q. Which characterization techniques are critical for verifying the compound’s structure and purity?
Advanced analytical methods are required due to the compound’s size and stereochemical complexity:
- NMR spectroscopy : Multi-dimensional NMR (e.g., - HSQC, NOESY) to resolve stereocenters and confirm connectivity .
- Mass spectrometry : High-resolution MALDI-TOF or ESI-MS to validate molecular weight and detect impurities .
- X-ray crystallography : For absolute configuration determination of crystalline intermediates .
- Chromatography : UPLC/HPLC with tandem MS for purity assessment, especially for sulfur-containing moieties .
Q. How do the functional groups (e.g., amino, carboxy, benzyl) influence reactivity and stability?
Functional groups dictate both synthetic challenges and applications:
- Amino and carbamimidamidopropyl groups : Participate in hydrogen bonding and coordination chemistry, requiring pH-controlled conditions to avoid undesired protonation or oxidation .
- Benzyl groups : Provide steric protection for reactive sites but may hinder coupling efficiency; deprotection via hydrogenolysis must be carefully timed .
- Thioether linkages : Prone to oxidative degradation; use antioxidants (e.g., ascorbic acid) during synthesis and storage .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for high-yield synthesis?
DoE efficiently explores multivariable interactions:
- Full factorial designs : Systematically vary factors like temperature, catalyst loading, and solvent polarity to identify critical parameters (e.g., yield, enantiomeric excess) .
- Response surface methodology : Model non-linear relationships between variables (e.g., microwave irradiation power vs. reaction time in cyclization steps) .
- Case study : A full factorial study on α-aminophosphonates achieved 95% yield by optimizing reagent stoichiometry and solvent polarity .
Q. What computational approaches predict stereochemical outcomes and guide synthesis?
Hybrid computational-experimental workflows are critical:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps (e.g., triheptacontane backbone formation) .
- Machine learning (ML) : Train models on high-throughput data to recommend solvent-catalyst pairs for challenging couplings (e.g., amidation of sterically hindered amines) .
- Molecular dynamics : Simulate non-covalent interactions (e.g., π-π stacking of benzyl groups) to stabilize intermediates during self-assembly .
Q. How can researchers resolve contradictions in spectroscopic or chromatographic data?
Discrepancies often arise from dynamic equilibria or impurities:
- Dynamic NMR : Detect conformational exchange in flexible regions (e.g., propan-2-yl side chains) causing signal splitting .
- Isotopic labeling : Use -labeled amines to trace unexpected byproducts in MS/MS fragmentation .
- Batch consistency analysis : Compare multiple synthetic batches via PCA (Principal Component Analysis) of LC-MS datasets to isolate variability sources .
Q. What role do non-covalent interactions play in stabilizing the compound’s supramolecular structure?
Non-covalent forces are critical for both synthesis and function:
- Hydrogen bonding : Between amino and carboxy groups directs hierarchical self-assembly during macrocyclization .
- Ion pair interactions : Stabilize charged intermediates (e.g., carbamimidamidopropyl cations) in polar solvents .
- Van der Waals forces : Facilitate crystallization of hydrophobic segments (e.g., tribenzyl groups) .
Q. How can machine learning accelerate ligand design for selective functionalization?
ML integrates chemical space exploration with experimental validation:
- Feature engineering : Train models on descriptors like electrophilicity index, steric bulk, and solvation energy to predict coupling efficiency .
- Active learning : Prioritize ligand candidates for high-throughput testing based on uncertainty sampling .
- Case study : Bayesian optimization outperformed human decision-making in identifying optimal Pd-catalyzed cross-coupling conditions for similar macrocycles .
Q. What challenges arise in scaling up multi-step synthesis, and how are they addressed?
Scalability issues include poor mass transfer and intermediate instability:
- Flow chemistry : Continuous reactors improve heat/mass transfer in exothermic steps (e.g., thioether formation) .
- In-line purification : Couple automated synthesis with scavenger resins to remove toxic byproducts (e.g., heavy metal catalysts) .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures critical quality attributes (e.g., enantiomeric excess) are maintained .
Q. Data-Driven Insights
Eigenschaften
CAS-Nummer |
110655-58-8 |
---|---|
Molekularformel |
C89H125N25O25S3 |
Molekulargewicht |
2041.3 g/mol |
IUPAC-Name |
(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
InChI |
InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |
InChI-Schlüssel |
QJDWKBINWOWJNZ-IDGBIKHQSA-N |
SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Isomerische SMILES |
C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |
Kanonische SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Aussehen |
White to off white solid |
Synonyme |
L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.